4-Benzoyl-5-phenylfuran-2,3-dione
Description
Structure
3D Structure
Properties
CAS No. |
17571-17-4 |
|---|---|
Molecular Formula |
C17H10O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
4-benzoyl-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C17H10O4/c18-14(11-7-3-1-4-8-11)13-15(19)17(20)21-16(13)12-9-5-2-6-10-12/h1-10H |
InChI Key |
JSNKUVWINRORKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzoyl 5 Phenylfuran 2,3 Dione
Classical Preparative Routes to 4-Benzoyl-5-phenylfuran-2,3-dione
The primary and most established method for synthesizing this compound involves the reaction of a 1,3-dicarbonyl compound with oxalyl chloride. researchgate.netasianpubs.org This approach provides a direct pathway to the furan-2,3-dione ring system.
The reaction of dibenzoylmethane (B1670423), a readily available 1,3-dicarbonyl compound, with oxalyl dichloride stands as a cornerstone for the preparation of this compound. researchgate.netasianpubs.org This condensation reaction proceeds by combining the two reagents, often in an inert solvent. The reaction of the enol form of dibenzoylmethane with oxalyl chloride leads to an intermediate that subsequently cyclizes to form the desired furan-2,3-dione ring, with the elimination of two molecules of hydrogen chloride.
This method is not only applicable to the parent compound but can also be extended to substituted derivatives. For instance, the reaction of p,p'-dimethyldibenzoylmethane with oxalyl chloride yields the corresponding 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione, demonstrating the versatility of this synthetic route. researchgate.netasianpubs.org The resulting 4-aroyl-5-aryl-furan-2,3-diones are valuable starting materials for the synthesis of various other heterocyclic compounds. researchgate.net
Table 1: Classical Synthesis of 4-Aroyl-5-aryl-furan-2,3-diones
| Starting 1,3-Dicarbonyl Compound | Reagent | Product | Reference |
|---|---|---|---|
| Dibenzoylmethane | Oxalyl Dichloride | This compound | researchgate.net |
Variations and Enhancements in Synthesis Protocols
To improve the efficiency and applicability of the synthesis of furan-2,3-dione derivatives, various modifications and enhancements to the classical protocols have been explored. One significant advancement involves the use of microwave irradiation. researchgate.net Microwave-assisted synthesis has been shown to be effective in preparing a variety of heterocyclic compounds from 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione in good yields, suggesting a potential enhancement for the synthesis of the parent dione (B5365651) as well. researchgate.net
Further variations can be seen in the synthesis of related furan (B31954) structures, which may inform potential alternative routes to the title compound. For example, the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a fundamental method for preparing furans. organic-chemistry.org While not a direct synthesis for the 2,3-dione, the principles of furan ring formation are relevant. Modern iterations of this reaction utilize microwave assistance and various catalysts to produce polysubstituted furans. organic-chemistry.org
Strategies for the Generation of Furan-2,3-diones In Situ
In many synthetic applications, furan-2,3-diones are not isolated but are generated in situ as reactive intermediates for subsequent transformations. The thermal decomposition of 4-aroyl-5-aryl-furan-2,3-diones is a key strategy that proceeds through the formation of a diacylketene intermediate. asianpubs.org This highly reactive ketene (B1206846) can then undergo various reactions, such as dimerization.
For example, the thermal decomposition of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione is proposed to occur via ring-opening to form an intermediate diacylketene, which then dimerizes to yield a pyran-4-one derivative. asianpubs.org This indicates that under specific conditions, the furan-2,3-dione can serve as a precursor to a diacylketene, which is effectively the species that reacts further.
The in situ generation is crucial for reactions with various nucleophiles. The parent compound, 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione, reacts with different amino-nucleophiles to yield hexadienoic acid derivatives. researchgate.net These reactions likely proceed through the opening of the furan-2,3-dione ring upon nucleophilic attack, highlighting its role as a latent multifunctional synthon that is activated under the reaction conditions.
Reactivity and Reaction Pathways of 4 Benzoyl 5 Phenylfuran 2,3 Dione
Electrophilic Sites and Their Differential Reactivity in the Furan-2,3-dione Ring System
The furan-2,3-dione ring system possesses multiple electrophilic sites, making it susceptible to nucleophilic attack. The key electrophilic centers are the carbon atoms of the two carbonyl groups within the heterocyclic ring. The inherent strain of the five-membered ring and the electron-withdrawing nature of the adjacent carbonyl groups enhance the electrophilicity of these positions.
The reactivity of furan (B31954) is significantly higher than that of benzene (B151609) towards electrophilic substitution due to the oxygen atom donating electron density to the ring. numberanalytics.com This makes furan more susceptible to electrophilic attack, particularly at the 2- and 5-positions. numberanalytics.com In comparison to other aromatic heterocycles like thiophene (B33073) and pyrrole (B145914), furan's reactivity is generally higher because of the higher electronegativity of oxygen. numberanalytics.com
The differential reactivity of these sites allows for selective transformations. The specific reaction pathway often depends on the nature of the nucleophile, the reaction conditions (such as temperature and solvent), and the presence of substituents on the furan ring. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with different nucleophiles can lead to either ring-opening or the formation of new heterocyclic systems.
Nucleophilic Addition Reactions
The electron-deficient nature of the furan-2,3-dione ring facilitates nucleophilic addition reactions, which are a cornerstone of its chemistry. These reactions involve the attack of a nucleophile on one of the electrophilic carbon centers of the ring, often initiating a cascade of events that result in the formation of new and complex molecular architectures.
The reactions of this compound with hydrazines and hydrazones are particularly fruitful, yielding a variety of nitrogen-containing heterocyclic compounds with potential biological activities. dergipark.org.trresearchgate.net These reactions typically proceed through a nucleophilic attack of the hydrazine (B178648) or hydrazone nitrogen on one of the carbonyl carbons of the furan-2,3-dione ring.
The reaction of this compound with various hydrazines or hydrazones has been a successful method for synthesizing tetrasubstituted pyrazole (B372694) compounds. dergipark.org.tr Specifically, its reaction with hydrazine derivatives can yield both pyrazole-3-carboxylic acid and pyridazinone derivatives. dergipark.org.tr
The reaction of this compound with various hydrazones at temperatures between 60–80°C can lead to the formation of pyrazole-3-carboxylic acid derivatives. researchgate.net For example, the reaction with (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone yields 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid. dergipark.org.tr Similarly, reacting it with 2-hydrazinopyridine (B147025) produces 1H-pyrazole-3-carboxylic acid. researchgate.net In another instance, the reaction with 2,4,6-trichlorophenylhydrazine (B147635) gives 1H-pyrazole-3-carboxylic acid alongside a pyridazinone derivative. researchgate.net These pyrazole carboxylic acids are versatile intermediates for synthesizing other compounds. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | (4-(Trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone | 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | dergipark.org.tr |
| This compound | 2-Hydrazinopyridine | 1H-Pyrazole-3-carboxylic acid | researchgate.net |
| This compound | 2,4,6-Trichlorophenylhydrazine | 1H-Pyrazole-3-carboxylic acid | researchgate.net |
In addition to pyrazoles, the reaction of this compound with hydrazines can also lead to the formation of pyridazinone derivatives. dergipark.org.tr The reaction with phenylhydrazine (B124118), for instance, can yield a pyridazinone as a by-product alongside the main pyrazole carboxylic acid product. researchgate.net At higher temperatures (120–140°C), the reaction with certain hydrazones can lead to the formation of dibenzoyl acetic acid hydrazide derivatives. researchgate.net
Further cyclocondensation reactions of the initially formed pyrazole-3-carboxylic acid derivatives with hydrazines can lead to the synthesis of fused heterocyclic systems, specifically pyrazolo[3,4-d]pyridazinones. researchgate.netresearchgate.net For example, the cyclization of pyrazole carboxylic acid with various hydrazines results in pyrazolopyridazinone derivatives. dergipark.org.tr The reaction of 1H-pyrazole-3-carboxylic acid with phenyl hydrazine or hydrazine hydrate (B1144303) leads to the formation of pyrazolo[3,4-d]pyridazine derivatives. researchgate.net Similarly, condensation reactions of 1H-pyrazole-3-carboxylic acid (derived from 2,4,6-trichlorophenylhydrazine) with some hydrazines also yield pyrazolo[3,4-d]pyridazinone derivatives. researchgate.net These compounds are of interest due to their potential as peripheral vasodilators. nih.gov
| Starting Material | Reactant | Product | Reference |
| Pyrazole carboxylic acid | Various hydrazines | Pyrazolopyridazinone derivatives | dergipark.org.tr |
| 1H-Pyrazole-3-carboxylic acid | Phenyl hydrazine or hydrazine hydrate | Pyrazolo[3,4-d]pyridazine derivatives | researchgate.net |
| 1H-Pyrazole-3-carboxylic acid (from 2,4,6-trichlorophenylhydrazine) | Some hydrazines | Pyrazolo[3,4-d]pyridazinone derivatives | researchgate.net |
The reactivity of this compound extends to reactions with other nucleophiles such as semicarbazones, ureas, and thioureas. These reactions also proceed via nucleophilic attack on the electrophilic centers of the furan-2,3-dione ring, leading to a variety of heterocyclic products.
Reactions involving ureas have been shown to produce carbo-urea derivatives from the corresponding acid chloride of a pyrazole carboxylic acid. dergipark.org.tr The synthesis of urea (B33335) derivatives can also be achieved through the reaction of an aminophenyl pyrrole with 4-methoxyaniline. mdpi.com
Reactions with Amines and Diamines
The reaction of this compound with 1,2-phenylenediamines is a well-established method for the synthesis of quinoxalinone derivatives. sapub.orgresearchgate.net This condensation reaction typically occurs under mild acidic or thermal conditions and results in the formation of a fused heterocyclic system. sapub.orgnih.gov The reaction proceeds through the initial nucleophilic attack of one of the amino groups of the diamine on a carbonyl group of the furan-2,3-dione, followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinoxalinone ring. sapub.orgresearchgate.net The resulting quinoxalinone derivatives are a significant class of compounds with a broad spectrum of pharmacological activities. nih.govipp.pt
| Reactant 1 | Reactant 2 | Product Type | Reference(s) |
| This compound | 1,2-Phenylenediamine | Quinoxalinone derivative | sapub.orgresearchgate.net |
The reaction between this compound and N-alkyl-(phenylmethan)imines leads to the formation of furo[3,2-e]oxazine derivatives. This transformation likely involves a cycloaddition reaction where the imine acts as a dienophile or a related stepwise mechanism involving nucleophilic attack followed by cyclization. The resulting fused heterocyclic system incorporates both the furan and oxazine (B8389632) rings, leading to complex molecular architectures.
Reactions with Carbamates
This compound reacts with carbamates to form various heterocyclic products. The outcome of the reaction is dependent on the specific carbamate (B1207046) used and the reaction conditions. These reactions can lead to the formation of substituted oxazinones or other related heterocyclic systems through a process of nucleophilic attack by the carbamate nitrogen or oxygen on the electrophilic centers of the furan-2,3-dione, followed by cyclization and potential rearrangement.
Reactions with O-Aminothiophenol Leading to Benzothiazinones
The reaction of this compound with o-aminothiophenol provides a synthetic route to benzothiazinone derivatives. beilstein-journals.orgnih.govnih.gov This reaction is a cyclocondensation process where the nucleophilic amino and thiol groups of o-aminothiophenol attack the carbonyl groups of the furan-2,3-dione. beilstein-journals.orgnih.gov The initial interaction is believed to be the formation of an intermediate which then undergoes an intramolecular cyclization. beilstein-journals.org The reaction can be influenced by the solvent and other reaction conditions, potentially leading to different isomers or side products. nih.gov The resulting benzothiazinones are of interest for their potential biological activities. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Findings | Reference(s) |
| This compound | o-Aminothiophenol | Benzothiazinone derivative | Cyclocondensation reaction. | beilstein-journals.orgnih.govnih.gov |
| 5-Arylfuran-2,3-diones | o-Aminothiophenol | 2-Hydroxy-2H-1,4-benzothiazin-3(4H)-ones | Selective synthesis is possible by switching the solvent. | nih.gov |
| Acylpyruvic acids (precursors to furan-2,3-diones) | o-Aminothiophenols | Enaminones fused to 1,4-benzothiazin-2-one | Reaction proceeds in the presence of carbodiimides. | nih.gov |
Cycloaddition Reactions of this compound
Furan-2,3-diones, including this compound, are notable for their participation in cycloaddition reactions. Their reactivity is largely governed by the electron-deficient nature of the heterocyclic ring, making them effective partners in various cycloaddition processes, particularly with electron-rich species.
[4+2] Cycloadditions with Heterocumulenes (e.g., Ketene (B1206846) Imines)
This compound undergoes reactions with heterocumulenes such as aryl isocyanates. These reactions exemplify the versatility of the furan-2,3-dione scaffold in synthesizing more complex heterocyclic systems. When this compound reacts with aryl isocyanates, the reaction can yield different products, including 2,3-pyrrolediones and pyrrolo[2,3-d]pyrimidines. researchgate.net The formation of these products involves the furan-2,3-dione acting as a synthon, which, after initial interaction with the isocyanate, undergoes rearrangement and loss of carbon dioxide. In contrast, reactions with alkyl isocyanates tend to form the corresponding 2,3-pyrrolediones exclusively. researchgate.net The general reactivity of furans as dienes in Diels-Alder reactions is well-established, where they react with electron-deficient dienophiles. quora.com
The interaction of furan-2,3-diones with other reactive species like thiochalcones in hetero-Diels-Alder reactions further illustrates the principle of [4+2] cycloadditions, highlighting the role of these diones as potent reactants. nih.gov Such reactions are often highly selective, a critical aspect for synthetic utility. nih.gov
Site Selectivity Considerations in Cycloadditions
Site selectivity, including regioselectivity and periselectivity, is a crucial factor in the cycloaddition reactions of substituted furans. The substituents on both the furan ring and the reacting partner dictate the outcome of the reaction. Theoretical studies using Density Functional Theory (DFT) on furan-2,3-dione cycloadditions have shown that analyzing local electrophilicity and nucleophilicity indices can correctly predict the experimentally observed regioselectivity. researchgate.net For instance, in 1,3-dipolar cycloadditions with sulfur-centered dipoles, these calculations can effectively determine the most favorable reaction pathway. researchgate.net
In the reaction of this compound with aryl isocyanates, the formation of either pyrrolo[2,3-d]pyrimidines or 2,3-pyrrolediones is a manifestation of this selectivity. researchgate.net The reaction pathway is influenced by the nature of the isocyanate (aryl vs. alkyl) and the inherent electronic properties of the furan-2,3-dione system. Generally, cycloaddition reactions involving furan derivatives can be controlled to favor specific isomers under either kinetic or thermodynamic conditions. nih.gov Lewis acids are also commonly used to enhance both the yield and selectivity of cycloaddition reactions involving furans. nih.govmdpi.com The concept of periselectivity is also critical, as seen in hetero-Diels-Alder reactions where one of several possible cycloaddition pathways is exclusively favored. nih.gov
Thermolysis and Decomposition Pathways of this compound
The thermal behavior of this compound is characterized by its decomposition through specific, high-energy intermediates. Understanding these pathways is essential for its application in synthesis, as thermolysis provides a route to highly reactive species.
Formation of Diacylketenes as Intermediates
A key feature of the thermolysis of this compound is the formation of a diacylketene intermediate. researchgate.netasianpubs.org This process is initiated by the thermal ring-opening of the furan-2,3-dione ring, typically accompanied by the loss of carbon monoxide. The resulting intermediate is a highly reactive dibenzoylketene. researchgate.net This transformation is a common decomposition pathway for various furan-2,3-dione systems and serves as a gateway to subsequent chemical reactions. asianpubs.org
The general mechanism is postulated to involve the cleavage of the furan ring, which then rearranges to form the transient diacylketene. The presence and subsequent reactions of this intermediate are often inferred from the final, stable products isolated after the thermolysis process. researchgate.netasianpubs.org
Subsequent Reactions of Diacylketenes
Once formed, the dibenzoylketene intermediate can undergo several reaction pathways, largely dependent on the reaction conditions. One common fate of the diacylketene is dimerization. In the absence of other trapping agents, the diacylketene generated from a related 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione dimerizes to yield a stable pyran-4-one derivative. asianpubs.org
For this compound, the subsequent reactions of the dibenzoylketene intermediate are sensitive to the environment. When the decomposition is carried out at 120–140°C, the intermediate is reported to yield 3,5-dibenzoyl-2,6-diphenyl-4-pyrone with a 79% yield, following the loss of both CO and CO2. However, if the decomposition occurs in boiling toluene (B28343) in the presence of acid, a different product, 3,7-dibenzoyl-4,8-diphenyl-1,5-dioxocin-2,6-dione, is formed in 90% yield. researchgate.net
| Reaction Conditions | Intermediate | Final Product | Yield | Reference |
|---|---|---|---|---|
| 120–140°C | Dibenzoylketene | 3,5-Dibenzoyl-2,6-diphenyl-4-pyrone | 79% | researchgate.net |
| Boiling Toluene (with acid) | Dibenzoylketene | 3,7-Dibenzoyl-4,8-diphenyl-1,5-dioxocin-2,6-dione | 90% | researchgate.net |
Thermal Stability Studies of Furan-2,3-dione Systems
Studies on the thermal stability of furan-2,3-diones provide quantitative data on their decomposition processes. For this compound, thermoanalytical methods such as thermogravimetry (TG), derivative thermogravimetry (DTG), and differential thermal analysis (DTA) have been employed to investigate its behavior upon heating. akjournals.com
The thermal behavior of this compound is distinct from that of monosubstituted furan-2,3-diones. The DTA curve for this compound shows an initial endothermic event around 70°C, which has been attributed to a solid-state change, likely a cis-trans isomerization, rather than a phase transition. akjournals.com The decomposition proceeds in steps, and the evolved gases can be analyzed by mass spectrometry to confirm the identity of the lost fragments, such as CO and CO2. The IR spectrum of the intermediate formed at 160°C shows bands corresponding to carbonyl and disubstituted phenyl groups. This intermediate is stable in the temperature range of 160-270°C. akjournals.com An endothermic peak observed at 245°C likely corresponds to the melting of this stable intermediate. akjournals.com
| Temperature (°C) | Observed Event (DTA) | Interpretation | Reference |
|---|---|---|---|
| 70 | Endothermic Peak | cis-trans Isomerization in solid state | akjournals.com |
| 160-270 | Stable Range | Formation of a stable intermediate | akjournals.com |
| 245 | Endothermic Peak | Melting of the intermediate | akjournals.com |
These studies confirm that the decomposition of furan-2,3-diones is a complex process involving distinct intermediates and that the substitution pattern on the furan ring significantly influences the stability and decomposition pathway. akjournals.com
Derivatization and Functionalization of 4 Benzoyl 5 Phenylfuran 2,3 Dione
Conversion to Acid Chloride Derivatives
The conversion of carboxylic acids and their derivatives to acid chlorides is a fundamental transformation in organic synthesis, providing a highly reactive intermediate for further functionalization. While direct conversion of 4-Benzoyl-5-phenylfuran-2,3-dione to a stable acid chloride is not the typical reaction pathway due to the inherent reactivity of the furan-2,3-dione ring, related transformations involving ring-opening can lead to acyl chloride functionalities. For instance, the reaction of similar dione (B5365651) systems with reagents like thionyl chloride can lead to the formation of acid chlorides. scielo.org.zaarabjchem.orgsciepub.com This process is crucial for preparing the molecule for subsequent reactions. rsc.org
In a more general context, the synthesis of acid chlorides from carboxylic acids is often achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). iajpr.com These reagents convert the carboxylic acid or its salt into a highly reactive acid chloride, which can then be used to synthesize esters, amides, and other acyl derivatives. libretexts.orgkhanacademy.org
Synthesis of Esters and Amides from Acid Chloride Derivatives
Once an appropriate acid chloride intermediate is formed, it can readily react with various nucleophiles to generate a wide array of esters and amides. rsc.orgkhanacademy.org The high reactivity of the acid chloride facilitates these transformations under mild conditions. libretexts.org
Esterification: The reaction of the acid chloride with an alcohol (R'-OH) in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding ester. The base serves to neutralize the hydrochloric acid (HCl) byproduct. google.com
Amidation: Similarly, reacting the acid chloride with a primary or secondary amine (R'R''NH) affords the corresponding amide. iajpr.comlibretexts.orggoogle.comasianpubs.org This reaction is a cornerstone in the synthesis of many biologically active molecules and polymers. iajpr.comresearchgate.netgoogle.com
These reactions are fundamental in organic chemistry for creating ester and amide linkages, which are prevalent in many natural products and synthetic compounds. iajpr.comlibretexts.org
Synthesis of Nitrile Compounds via Amide Dehydration
Primary amides derived from the corresponding acid chlorides can be further functionalized by dehydration to form nitriles (R-C≡N). This transformation is a classic method for nitrile synthesis and can be achieved using various dehydrating agents. researchgate.netresearchgate.net
Common reagents for this dehydration include:
Phosphorus pentoxide (P₄O₁₀)
Thionyl chloride (SOCl₂) youtube.com
Trifluoroacetic anhydride (B1165640) (TFAA)
Oxalyl chloride researchgate.net
The reaction involves the elimination of a water molecule from the primary amide group. researchgate.netyoutube.com This method is a valuable tool for introducing a nitrile functional group, which is a versatile precursor for other functionalities such as amines, carboxylic acids, and ketones. youtube.comscirp.org
Formation of Novel Coumarin (B35378) Derivatives Containing the 4-Benzoyl-5-phenylfuran Moiety
Coumarins are a significant class of heterocyclic compounds with a wide range of biological activities. scielo.org.zanih.govmdpi.comnih.govsemanticscholar.org The synthesis of novel coumarin derivatives often involves the condensation of a phenol (B47542) with a β-ketoester or a related dicarbonyl compound. scielo.org.zaarabjchem.orgnih.gov
In the context of this compound, it can serve as a precursor for coumarin synthesis. For instance, reactions of 4-hydroxycoumarin (B602359) with various electrophiles lead to a diverse array of substituted coumarins. arabjchem.orgsciepub.comnih.govnih.govresearchgate.net While a direct reaction of this compound with a phenolic component to form a coumarin is not explicitly detailed in the provided search results, the reactivity of the furan-2,3-dione suggests its potential as a building block in multicomponent reactions to construct complex coumarin-based structures. The general principle involves the reaction of a phenol with a 1,3-dicarbonyl compound under acidic or basic conditions, a reaction known as the Pechmann condensation. nih.gov
Synthesis of Spiro[pyrrolidine-2,3'-indolin]-2'-one Derivatives
Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry. The synthesis of spiro[pyrrolidine-2,3'-indolin]-2'-one derivatives can be achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. researchgate.netnih.govwikipedia.orgijrpc.comyoutube.comresearchgate.net
This reaction involves an azomethine ylide, which acts as the 1,3-dipole, and a dipolarophile, which is typically an electron-deficient alkene. researchgate.netnih.govmdpi.com In this specific synthesis, the azomethine ylide can be generated in situ from the reaction of isatin (B1672199) and an amino acid, such as sarcosine. mdpi.com The dipolarophile would be an α,β-unsaturated carbonyl compound derived from or analogous to the this compound structure. researchgate.netnih.gov
The cycloaddition proceeds to form a five-membered pyrrolidine (B122466) ring fused in a spiro fashion to the indolinone core. researchgate.netnih.govmdpi.comnih.govjst-ud.vn This powerful reaction allows for the stereoselective construction of complex spiro-heterocyclic systems. researchgate.netnih.gov
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms
A significant focus of research has been on understanding the cleavage and rearrangement of the furan (B31954) ring, a key structural feature of the molecule.
The furan ring in 4-benzoyl-5-phenylfuran-2,3-dione is susceptible to cleavage under various reaction conditions, leading to a diverse array of products. The reaction with acetylmethylenetriphenylphosphorane and methyl triphenylphosphoranylideneacetate, for instance, follows an unusual pathway, highlighting the complex reactivity of the furan moiety. documentsdelivered.com
One common mode of reactivity involves the ring-opening of the furan nucleus. For example, furans with a β-ketoester group at the 2-position can undergo oxidative ring-opening catalyzed by Mn(III)/Co(II) under an oxygen atmosphere. This process proceeds through an endoperoxide intermediate to form 1,4-dicarbonyl compounds, which can then cyclize to produce other valuable chemical structures. rsc.org While not directly involving this compound, this illustrates a general mechanism of furan ring opening that can be relevant to understanding its reactivity.
Furthermore, acid-catalyzed hydrolysis of substituted furans can lead to the formation of 1,4-diketones through a ring-opening mechanism. youtube.com The Paal-Knorr reaction, a classic method for furan synthesis, can also be viewed in reverse to conceptualize the ring cleavage process. youtube.com The ring-opening of benzofurans, a related class of compounds, is a significant area of research for accessing functionalized phenol (B47542) derivatives, often utilizing transition metal catalysis. researchgate.net
Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. While specific isotopic labeling studies on this compound are not extensively detailed in the provided search results, the principle remains a cornerstone of mechanistic chemistry. For instance, using Oxygen-17 (¹⁷O) labeling would allow researchers to track the movement of oxygen atoms during furan ring cleavage and rearrangement reactions, confirming or refuting proposed intermediates and pathways.
Computational chemistry has become an indispensable tool for visualizing and quantifying the energetic landscapes of chemical reactions. By modeling transition states and intermediates, researchers can gain a deeper understanding of reaction feasibility and selectivity. For reactions involving furan derivatives, computational studies have been instrumental. For example, in the cycloaddition reactions of dienylfurans, Density Functional Theory (DFT) calculations have been used to determine the activation free energies of different reaction pathways and to explain experimental observations. pku.edu.cn These computational approaches allow for the detailed examination of the structures and energies of short-lived species that are often difficult or impossible to observe experimentally.
Computational Chemistry Approaches
A variety of computational methods, ranging from less computationally expensive semi-empirical methods to more rigorous ab initio and DFT calculations, have been applied to study the reactivity of furan-containing compounds.
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally efficient way to study the electronic structure and properties of large molecules. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify the calculations. wikipedia.orguni-muenchen.de They are particularly useful for initial explorations of reaction mechanisms and for studying large systems where more computationally intensive methods would be prohibitive. researchgate.net
AM1 and PM3 have been widely used to calculate properties like heats of formation, molecular geometries, and ionization potentials. uni-muenchen.deresearchgate.net PM3, a reparameterization of AM1, treats more parameters as optimizable, differing in its parameterization philosophy from AM1 which derives some parameters from spectroscopic measurements. wikipedia.org Both methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dewustl.edu While they can provide valuable qualitative insights, their accuracy can be limited, especially for systems containing elements beyond the first row or for describing hypervalent compounds. uni-muenchen.de
Table 1: Comparison of Key Features of AM1 and PM3 Semi-empirical Methods
| Feature | AM1 (Austin Model 1) | PM3 (Parametric Method 3) |
| Core Principle | Based on Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.de | Based on Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.de |
| Parameterization | Some parameter values are taken from spectroscopic measurements. wikipedia.org | Parameters are treated as optimizable values. wikipedia.org |
| Core Repulsion Function | Uses a variable number of Gaussian functions (one to four) per element. wikipedia.org | Uses two Gaussian functions for the core repulsion function. wikipedia.org |
| Development | Developed by Michael Dewar's group. | Developed by J. J. P. Stewart, first published in 1989. wikipedia.org |
| Availability | Implemented in programs like MOPAC, Gaussian, etc. | Implemented in programs like MOPAC, Gaussian, SPARTAN, etc. wikipedia.org |
For more accurate and detailed mechanistic insights, researchers turn to ab initio and Density Functional Theory (DFT) methods. Ab initio methods, like Hartree-Fock (HF), are based on first principles without empirical parameters. mdpi.comresearchgate.net DFT, on the other hand, uses the electron density to calculate the energy of a system and has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.
The B3LYP functional is a popular hybrid DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It has been shown to provide reliable results for a wide range of chemical systems. mdpi.com DFT calculations at the B3LYP level have been successfully used to study the mechanisms of cycloaddition reactions involving furans, providing activation free energies that are in good agreement with experimental results. pku.edu.cn These methods are also employed to calculate vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to validate the computed structures. nih.govresearchgate.net
Table 2: Overview of Ab Initio and DFT Methods in Chemical Research
| Method | Description | Common Applications in Furan Chemistry |
| Ab Initio (Hartree-Fock) | Solves the electronic Schrödinger equation without empirical parameters, but does not fully account for electron correlation. mdpi.comresearchgate.net | Calculation of molecular geometries and vibrational frequencies. mdpi.comresearchgate.net |
| Density Functional Theory (DFT) | Calculates the electronic structure based on the electron density, offering a good balance of accuracy and computational cost. nih.gov | Elucidation of reaction mechanisms, calculation of activation energies, prediction of spectroscopic properties. pku.edu.cnnih.gov |
| B3LYP | A widely used hybrid DFT functional known for its accuracy in predicting molecular properties and reaction energies. mdpi.com | Detailed mechanistic studies, calculation of transition state geometries and energies, simulation of IR and NMR spectra. pku.edu.cnresearchgate.net |
Ab Initio and Density Functional Theory (DFT) Calculations (e.g., B3LYP)
Geometry Optimization and Vibrational Frequency Calculations
The equilibrium geometry of this compound and its derivatives has been investigated using computational methods. Geometry optimization is a fundamental step in these studies, providing insights into the most stable three-dimensional arrangement of the atoms. Semiempirical methods, such as PM3, have been utilized to calculate conformational parameters, including bond lengths, bond angles, and torsion angles for the compound and its reaction products. Current time information in Bogota, CO.acs.org
For instance, in studies of its reactions with acyl hydrazides, the geometries of the reactants, transition states, intermediates, and final products were fully optimized using the PM3 method. acs.org Similarly, Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-31G* basis set, have been applied to study its cycloaddition reactions. tubitak.gov.tr These calculations are crucial for understanding the steric and electronic factors that govern the molecule's reactivity.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for mapping the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. This confirms that a located transition state indeed links the desired chemical species. While IRC calculations have been mentioned in the context of related chemical systems and are a standard method for verifying transition states, specific IRC studies and energy profiles for reactions directly involving this compound were not found in the surveyed public literature. researchgate.net
Analysis of Electronic Properties
The electronic characteristics of this compound are key to understanding its reactivity. Theoretical studies have explored properties such as molecular orbital energies, charge distribution, and dipole moments.
Semiempirical PM3 calculations have been employed to determine the electronic properties of this molecule. Current time information in Bogota, CO.acs.org These calculations reveal that the polar carbonyl groups significantly influence the electronic distribution, rendering the C5 atom of the furanone ring susceptible to nucleophilic attack. acs.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide insights into the molecule's ability to donate or accept electrons. For a model reactant based on the furandione structure, the HOMO and LUMO energies were calculated to be -10.967 eV and -1.682 eV, respectively. researchgate.net
| Property | Calculated Value | Method |
| HOMO Energy | -10.967 eV | PM3 |
| LUMO Energy | -1.682 eV | PM3 |
| Dipole Moment (µ) | Data not specified | PM3 |
| Atomic Charges | Calculated | PM3 |
| Table based on data for a model reactant in a semiempirical study. researchgate.net |
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape (conformation) of this compound and how it interacts with other molecules are crucial for its chemical behavior and its arrangement in the solid state. Conformational analysis has been performed as part of broader mechanistic studies, often using the semiempirical PM3 method to calculate key parameters like torsion angles. Current time information in Bogota, CO.acs.org These calculations help to understand the spatial disposition of the phenyl and benzoyl groups relative to the furan-dione core.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, are critical in determining the crystal packing of the derivatives of this compound. While dedicated studies on the intermolecular interactions of the isolated compound are not detailed, analysis of the crystal structures of its reaction products often reveals these forces at play. For example, π-π interactions between benzene (B151609) rings have been noted in the crystal structures of compounds synthesized from this furan-dione. researchgate.net
Prediction and Validation of Molecular Structures
Theoretical calculations are a cornerstone in the prediction and subsequent validation of the molecular structures of compounds derived from this compound. Semiempirical methods like AM1 and PM3, as well as more robust DFT methods, have been used to propose structures for reaction products. acs.orgtubitak.gov.trresearchgate.net
These computational predictions are frequently validated by comparing the calculated structural parameters (bond lengths, bond angles) and spectroscopic data with experimental results obtained from techniques like X-ray crystallography, and NMR and IR spectroscopy. acs.orgresearchgate.net For instance, the structures of novel pyridazinone systems formed from the reaction of this compound were determined and confirmed through a combination of PM3 calculations and experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) and elemental analysis. acs.orgresearchgate.net This synergy between theoretical prediction and experimental validation is essential for accurately characterizing new chemical entities.
Future Directions and Emerging Research Avenues
Exploration of Novel Reaction Pathways and Reagents
The reactivity of the 4-benzoyl-5-phenylfuran-2,3-dione core provides a rich platform for the synthesis of diverse heterocyclic compounds. A key area of future research lies in the exploration of novel reaction pathways and the use of innovative reagents to expand the library of accessible derivatives.
One notable pathway involves the reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with various hydrazones. For instance, its reaction with benzaldehyde(2- or 4-fluorophenyl)hydrazone yields 4-benzoyl-1-(2- or 4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acids. researchgate.net These pyrazole (B372694) derivatives can be further functionalized. The carboxylic acid can be converted to its corresponding acid chloride, which then serves as a versatile intermediate for the synthesis of amides and esters. researchgate.net For example, reaction with ammonia (B1221849) affords the corresponding carboxamide, while reactions with methanol (B129727) or ethanol (B145695) in the presence of sulfuric acid yield the methyl or ethyl esters, respectively. researchgate.net Furthermore, condensation with substituted phenylhydrazines can lead to the formation of novel pyrazole derivatives. researchgate.net
Future investigations could expand upon these findings by employing a wider array of hydrazones and other nucleophilic reagents. The exploration of reactions with different functional groups on the phenylhydrazine (B124118) moiety could lead to the discovery of derivatives with unique electronic and steric properties. Moreover, the development of one-pot multicomponent reactions starting from this compound could offer more efficient and atom-economical routes to complex molecular architectures.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry is an increasingly powerful tool for accelerating the discovery of new reactions and for gaining a deeper understanding of reaction mechanisms. nih.gov For this compound, advanced computational modeling presents a significant opportunity to predict its reactivity and guide the synthesis of new derivatives.
Methods such as Density Functional Theory (DFT) and molecular dynamics simulations can be employed to elucidate the electronic structure and reactivity of the furan-2,3-dione ring. nih.gov These computational studies can help in predicting the most likely sites for nucleophilic or electrophilic attack, thereby guiding the choice of reagents and reaction conditions for desired transformations. For instance, computational analysis could predict the regioselectivity of reactions with unsymmetrical reagents, saving significant experimental time and resources.
Furthermore, computational modeling can be instrumental in uncovering the mechanisms of complex reactions. For example, in the formation of covalent inhibitors from substituted researchgate.netfrontiersin.orgrsc.org-thiadiazoles, quantum chemistry calculations have been used to study the ring-opening metathesis reaction mechanism. nih.gov A similar approach could be applied to understand the intricate details of reactions involving this compound, such as the formation of pyrazole derivatives. By modeling the transition states and reaction intermediates, researchers can gain insights that are often difficult to obtain through experimental methods alone. nih.gov This predictive power can accelerate the discovery of novel synthetic pathways and the rational design of functional molecules.
Integration with Flow Chemistry and Sustainable Synthesis Practices
The principles of green and sustainable chemistry are becoming increasingly important in modern organic synthesis. frontiersin.orgrsc.org Integrating the synthesis of this compound and its derivatives with flow chemistry and other sustainable practices offers a promising avenue for future research.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.govnih.gov The synthesis of various heterocyclic compounds and active pharmaceutical ingredients has been successfully demonstrated using flow chemistry. nih.govnih.gov Future work could focus on developing a continuous-flow synthesis of this compound itself, as well as its subsequent derivatization. This could lead to more efficient, reproducible, and safer manufacturing processes.
In addition to flow chemistry, the use of greener solvents, catalysts, and energy sources should be explored. For example, the development of catalytic systems that can operate under milder conditions and the use of bio-based solvents would reduce the environmental impact of the synthetic processes. frontiersin.org The valorization of biomass-derived furanics is a growing field, and future research could explore pathways to synthesize the core furan (B31954) structure from renewable feedstocks. frontiersin.orgrsc.org
Investigation of Materials Science Applications of Derivatives (e.g., organic semiconductors)
The unique structural features of derivatives of this compound, which can incorporate both electron-donating and electron-withdrawing groups, make them promising candidates for applications in materials science, particularly in the field of organic electronics.
Furan and its derivatives have been investigated as building blocks for organic semiconductor materials used in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). nih.govresearchgate.net The furan ring offers advantages such as good charge transport properties and the potential for fine-tuning electronic properties through substitution. nih.gov Similarly, benzophenone (B1666685) derivatives have been utilized as host materials in organic light-emitting diodes (OLEDs). mdpi.com
Future research should focus on the synthesis and characterization of novel derivatives of this compound designed specifically for materials science applications. By strategically modifying the phenyl and benzoyl substituents, it may be possible to tune the HOMO and LUMO energy levels, charge carrier mobility, and other key properties for optimal performance in electronic devices. For example, introducing extended π-conjugated systems could lead to materials with enhanced charge transport capabilities suitable for use as organic semiconductors. nih.gov The investigation of these derivatives could open up new avenues for the development of next-generation organic electronic devices.
Q & A
Q. What are the key structural features of 4-benzoyl-5-phenylfuran-2,3-dione that influence its reactivity?
The compound’s reactivity is dictated by its electron-deficient 2,3-dione moiety and the steric/electronic effects of the benzoyl and phenyl substituents. The C-2, C-3, and C-5 positions are highly susceptible to nucleophilic attack due to conjugation with the carbonyl groups, enabling diverse cycloaddition and substitution reactions . For instance, nucleophiles such as hydrazines or phosphoranes preferentially attack these positions, leading to heterocyclic derivatives like pyrazoles or spirocyclic adducts .
Q. What spectroscopic methods are commonly employed to characterize this compound and its derivatives?
Structural elucidation relies on FT-IR (to confirm carbonyl stretching bands at ~1750–1850 cm⁻¹), ¹H/¹³C NMR (to identify substituent environments and regioselectivity), and elemental analysis (for purity). Advanced derivatives, such as spirocyclic products, often require single-crystal X-ray diffraction (XRD) to resolve stereochemical ambiguities .
Q. How is this compound utilized in synthesizing heterocyclic compounds?
The compound serves as a precursor for heterocycles like pyrazole carboxylic acids (via hydrazine reactions) and Schiff bases (with semicarbazides and aldehydes). Its 2,3-dione scaffold facilitates ring-opening or recyclization pathways, enabling access to pharmacologically relevant frameworks such as spirocyclopentenediones or pyrimidinones .
Advanced Research Questions
Q. How do isotopic labeling studies (e.g., ¹⁷O) clarify reaction mechanisms involving this compound?
¹⁷O-labeling experiments reveal mechanistic nuances, such as vinylic carbon rearrangements during reactions with carbodiimides. By tracking isotopic distribution in products, researchers identified an unusual furandione rearrangement pathway, distinct from classical nucleophilic substitutions. This method is critical for validating proposed intermediates .
Q. What factors govern recyclization pathways when this compound reacts with azaspiro compounds?
Recyclization with azaspiro derivatives (e.g., 2-azaspiro[4.5]decanes) proceeds via nucleophilic attack at C-5, followed by cyclization to form (Z)-configured spirocyclopentenediones. Steric hindrance from substituents on the azaspiro reagent and reaction solvent polarity significantly influence regioselectivity and product stability. XRD analysis confirmed the stereochemistry of these adducts .
Q. How can contradictions in reported reaction yields or pathways be resolved experimentally?
Discrepancies often arise from variations in nucleophile strength, solvent polarity, or temperature. For example, reactions with acetylmethylenetriphenylphosphorane yield 1:1 adducts under mild conditions, whereas harsher conditions may induce side reactions. Systematic optimization (e.g., DOE approaches) and mechanistic probes (e.g., kinetic studies) are recommended to reconcile divergent results .
Q. What methodological strategies are effective for analyzing complex reaction mixtures involving this compound?
Advanced chromatographic techniques (HPLC, TLC) paired with mass spectrometry (HRMS) are essential for isolating and identifying minor products. For stereoisomeric mixtures, chiral columns or NMR titration with shift reagents can resolve enantiomeric excess. Computational modeling (DFT) further aids in predicting reactive intermediates .
Q. How does the electronic nature of substituents on this compound influence its reactivity in multicomponent reactions?
Electron-withdrawing groups (e.g., benzoyl) enhance electrophilicity at the dione moiety, promoting nucleophilic additions. Conversely, electron-donating groups on the phenyl ring reduce reactivity at C-5. Substituent effects are quantifiable via Hammett studies or frontier molecular orbital (FMO) analysis, which correlate σ values with reaction rates .
Methodological Considerations
- Experimental Design : Prioritize controlled variables (solvent, temperature, stoichiometry) to isolate reaction pathways. For mechanistic studies, isotopic labeling or trapping experiments (e.g., radical scavengers) are indispensable .
- Data Interpretation : Use XRD for definitive structural assignments and DFT calculations to validate proposed transition states. Cross-reference NMR/IR data with literature benchmarks to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
